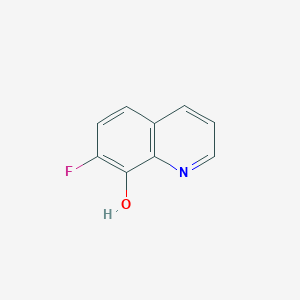

7-Fluoroquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRHJNNQVTBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618489 | |

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35048-10-3 | |

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 7 Fluoroquinolin 8 Ol

Direct Synthesis Approaches

The direct synthesis of the 7-fluoroquinolin-8-ol core can be approached through established quinoline (B57606) synthesis reactions, adapted with fluorinated starting materials. The choice of precursor is critical to ensure the fluorine atom is positioned at the C-7 position of the resulting quinoline.

Halogenation and Subsequent Functionalization Routes

While direct fluorination of 8-hydroxyquinoline (B1678124) is challenging, a common strategy for introducing halogens onto the quinoline ring is through electrophilic halogenation. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol. This halogenated intermediate can then potentially undergo nucleophilic aromatic substitution to introduce a fluorine atom, although this is a less common and often challenging transformation.

A more established route to introduce fluorine into a quinoline ring is via the Schiemann reaction. This involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate. While not a direct halogenation of the pre-formed quinoline, it is a key method for introducing fluorine. For example, 5-fluoro-8-hydroxyquinoline has been synthesized from 5-amino-8-hydroxyquinoline via the Schiemann reaction acs.org. A similar approach could theoretically be employed starting from 7-amino-8-hydroxyquinoline.

Cyclization Reactions Employing Fluorinated Precursors

A more direct and widely applicable method for the synthesis of this compound involves the construction of the quinoline ring from a fluorinated benzenoid precursor. Two classical methods for quinoline synthesis, the Skraup and Friedländer syntheses, are well-suited for this approach.

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. To synthesize this compound, the logical starting material would be 2-amino-4-fluorophenol. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring system. The reaction conditions for a similar synthesis of 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol have been reported, providing a template for this approach fordham.edu.

The Friedländer synthesis offers another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group wikipedia.orgorganic-chemistry.org. For the synthesis of this compound, a suitable starting material would be a 2-amino-4-fluorobenzaldehyde or a derivative thereof, which would be reacted with a two-carbon component like acetaldehyde or its equivalent. The reaction is typically catalyzed by an acid or a base wikipedia.org.

A documented synthesis of this compound has been reported, resulting in a beige powder. The structure was confirmed by 1H NMR spectroscopy, showing characteristic signals for the protons on the quinoline ring scispace.com.

Derivative Synthesis Strategies Involving this compound as a Scaffold

Once obtained, this compound is a valuable building block for the synthesis of more complex derivatives. The presence of the hydroxyl group and the reactive quinoline ring allows for a variety of chemical modifications.

Functional Group Interconversion at the Hydroxyl Moiety

The hydroxyl group at the C-8 position is a prime site for functionalization. Standard reactions for converting hydroxyl groups can be readily applied to this compound.

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other alkylating agents in the presence of a base. This allows for the introduction of a wide range of alkyl or aryl ether side chains.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base or a catalyst will yield the corresponding esters. This is a common strategy to modify the electronic and steric properties of the molecule.

Modifications on the Quinolone Ring System

The quinoline ring of this compound is susceptible to electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents (the fluorine atom and the hydroxyl group). The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director.

Halogenation: Further halogenation of the ring is possible. For example, direct iodination of 5-fluoro-8-hydroxyquinoline has been achieved, suggesting that this compound could undergo similar reactions at the C-5 position acs.org.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups onto the ring, providing handles for further functionalization.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling , are powerful tools for creating carbon-carbon bonds. To utilize this reaction, the this compound would first need to be converted to a halide or triflate derivative, typically at the C-5 position. This derivative could then be coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents researchgate.netnih.gov.

Introduction of Side Chains and Heterocyclic Systems

The introduction of more complex side chains and heterocyclic systems can be achieved through various reactions.

The Mannich reaction is a particularly useful method for introducing aminomethyl groups onto the quinoline ring wikipedia.orgbyjus.com. This three-component condensation reaction involves an active hydrogen compound (in this case, this compound, which is active at the C-5 position), formaldehyde, and a primary or secondary amine nih.govresearchgate.netorganic-chemistry.org. For instance, 5-fluoro-8-hydroxyquinoline has been successfully reacted with diethylamine and formaldehyde to yield 5-fluoro-7-diethylaminomethyl-8-hydroxyquinoline acs.org. A similar reaction with this compound would be expected to introduce an aminomethyl side chain at the C-5 position.

The following table summarizes some of the key synthetic reactions and the types of derivatives that can be obtained from this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, Base | 8-Alkoxy-7-fluoroquinoline |

| Esterification | Acyl chloride/anhydride, Base | 8-Acyloxy-7-fluoroquinoline |

| Halogenation | e.g., N-Iodosuccinimide | 5-Halo-7-fluoroquinolin-8-ol |

| Mannich Reaction | Formaldehyde, Amine | 5-(Aminomethyl)-7-fluoroquinolin-8-ol |

| Suzuki Coupling | Boronic acid, Pd catalyst (after conversion to halide) | 5-Aryl-7-fluoroquinolin-8-ol |

Radiosynthesis of Fluorinated Quinolines for Imaging Research

The synthesis of ¹⁸F-labeled quinolines for PET imaging presents a unique set of challenges, primarily dictated by the short half-life of fluorine-18 (approximately 110 minutes). This necessitates rapid, efficient, and high-yielding radiochemical reactions. The methodologies developed for this purpose are designed to introduce the ¹⁸F atom into the quinoline core or a substituent attached to it in the final steps of the synthesis.

Methods for Incorporating Fluorine-18 Isotopes

The incorporation of fluorine-18 into quinoline derivatives is primarily achieved through two main strategies: direct radiofluorination of the quinoline ring system and the labeling of a prosthetic group that is subsequently attached to the quinoline scaffold.

Nucleophilic Aromatic Substitution (SNAг): This is a common method for introducing fluorine-18 into aromatic rings. For this reaction to be effective, the quinoline ring must be "activated" by the presence of electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., a nitro group, a halogen, or a trialkylammonium salt). The electron-deficient nature of the pyridine (B92270) ring within the quinoline system can facilitate nucleophilic substitution, particularly at the 2- and 4-positions. The reaction is typically carried out by treating a precursor molecule with cyclotron-produced [¹⁸F]fluoride in the presence of a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2.), and a base (e.g., potassium carbonate) in a high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Palladium-Mediated C-H Radiofluorination: A more recent and innovative approach involves the direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond. This method circumvents the often complex multi-step synthesis of precursors with leaving groups. One such reported method is the palladium-mediated C-H radiofluorination of 8-methylquinoline derivatives. In this process, a palladium catalyst facilitates the reaction between the quinoline substrate and a source of [¹⁸F]fluoride, such as silver(I) [¹⁸F]fluoride (Ag[¹⁸F]F). This late-stage fluorination is advantageous for creating libraries of radiotracers for screening purposes.

Radiofluorination of Alkyl Precursors: An alternative to direct aromatic fluorination is the labeling of an alkyl side chain which is then attached to the quinoline core. For instance, novel ¹⁸F-labeled arylquinoline derivatives have been prepared from their corresponding tosylated precursors. In this method, a precursor molecule containing a quinoline moiety and an alkyl chain with a good leaving group (e.g., tosylate, mesylate, or triflate) is reacted with [¹⁸F]fluoride. The nucleophilic substitution reaction typically proceeds under milder conditions than direct aromatic substitution and is a widely used strategy for the synthesis of many PET radiotracers.

Below is a table summarizing various research findings on the incorporation of Fluorine-18 into quinoline and related structures.

| Precursor/Substrate | Method | Reagents | Solvent | Temperature (°C) | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) |

| 8-Methylquinoline | Pd-mediated C-H fluorination | Pd₂(dba)₃, PhI(OAc)₂ | CH₂Cl₂ | 145 | 21 ± 5% | Not Reported |

| Tosylated Arylquinoline | Nucleophilic Substitution | [¹⁸F]Fluoride | Not specified | Not specified | Not specified | Not specified |

| Diaryliodonium Salt | Nucleophilic Substitution | [¹⁸F]Fluoride | Toluene | Not specified | 50-75% | >37 |

Automated Radiosynthesis Module Development

Given the need for rapid and reproducible synthesis of ¹⁸F-labeled radiopharmaceuticals in a clinical setting, the automation of these processes is crucial. Automated radiosynthesis modules are sophisticated robotic systems housed in lead-shielded "hot cells" that perform the entire synthesis, purification, and formulation of the radiotracer with minimal human intervention. This not only ensures radiation safety for the chemists but also enhances the reliability and consistency of the production, which is essential for Good Manufacturing Practice (GMP) compliance.

Several commercially available automated synthesis modules, such as the GE TRACERlab and AllinOne platforms, have been developed and are widely used for the production of a variety of ¹⁸F-labeled radiotracers. These modules are typically designed to be flexible and can be adapted for different synthetic protocols. The process of automating a synthesis generally involves translating the manual laboratory procedure into a sequence of operations that the module can execute. This includes steps such as trapping and elution of [¹⁸F]fluoride, azeotropic drying, reagent addition, heating and cooling of the reaction vessel, and purification of the final product, often via high-performance liquid chromatography (HPLC).

The palladium-mediated C-H radiofluorination of 8-methylquinoline derivatives, for example, has been successfully automated using a GE TRACERlab FXFN synthesis module. The automated sequence involves the pre-stirring and heating of the Ag[¹⁸F]F and oxidant mixture, followed by the addition of the palladium catalyst and the quinoline substrate. The development of such automated processes is a critical step in translating novel ¹⁸F-labeled quinoline-based imaging agents from the research laboratory to clinical applications.

Coordination Chemistry and Metal Complexation Research

Investigation of 7-Fluoroquinolin-8-ol as a Chelating Ligand

This compound functions as a potent chelating agent, primarily acting as a monoprotic, bidentate ligand. Chelation occurs through the deprotonation of the hydroxyl group at the 8-position and coordination of the lone pair of electrons from the quinoline (B57606) ring's nitrogen atom. This forms a stable five-membered chelate ring with a central metal ion, a structural motif common to 8-hydroxyquinoline (B1678124) and its derivatives. scirp.orgscirp.org

The coordination of this compound to a metal center occurs via its nitrogen and oxygen donor atoms (N,O-coordination). scirp.org The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio for divalent metal ions, allows for the formation of various coordination geometries. The specific geometry is dictated by the coordination number and the electronic configuration of the central metal ion.

Octahedral Geometry: For transition metals like Co(II) and Ni(II), an octahedral geometry is commonly proposed. scirp.orgresearchgate.net This involves two bidentate this compound ligands occupying the equatorial plane, with two solvent molecules (often water) coordinating at the axial positions to complete the six-coordinate sphere. scirp.orgresearchgate.net

Square Planar Geometry: In the case of Cu(II) and Pd(II) complexes, a square planar geometry is frequently observed. scirp.org This four-coordinate arrangement involves two this compound ligands binding to the metal ion in a plane.

Tetrahedral Geometry: For d¹⁰ metal ions such as Zn(II), a tetrahedral geometry is a common possibility, where two ligands coordinate to the central metal ion.

The introduction of a fluorine atom at the 7-position of the quinoline ring significantly influences the ligand's electronic properties and, consequently, its chelation behavior. Fluorine is a highly electronegative, electron-withdrawing group. Its presence is expected to lower the electron density across the aromatic system.

This electronic perturbation has two primary effects on the coordinating atoms:

Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of fluorine stabilizes the phenoxide anion formed upon deprotonation. This increases the acidity of the 8-hydroxyl group, resulting in a lower pKa value compared to unsubstituted 8-hydroxyquinoline.

Decreased Basicity of the Quinoline Nitrogen: The reduced electron density on the heterocyclic ring leads to a decrease in the basicity of the quinoline nitrogen atom.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound follows established procedures for 8-hydroxyquinoline derivatives. These methods generally involve the reaction of the ligand with a metal salt in a suitable solvent system.

A general synthetic route involves dissolving this compound in an organic solvent, such as ethanol or methanol. A separate solution of the desired transition metal salt (e.g., zinc chloride, cobalt(II) chloride, copper(II) chloride, or palladium(II) chloride) is prepared in the same or a compatible solvent. The metal salt solution is then added dropwise to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. scirp.org In many cases, the pH of the solution is adjusted with a base to promote the deprotonation of the ligand's hydroxyl group, leading to the precipitation of the neutral metal complex. The resulting solid complex is then isolated by filtration, washed, and dried.

The structural characterization of newly synthesized complexes is performed using a combination of spectroscopic techniques to confirm the coordination of the ligand to the metal center.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a key tool for verifying chelation. Upon complexation, the broad O-H stretching vibration band present in the free ligand's spectrum disappears, confirming the deprotonation of the hydroxyl group. scirp.org Furthermore, shifts in the C=N stretching vibration to different wavenumbers indicate the involvement of the quinoline nitrogen in coordination. scirp.org The most definitive evidence comes from the appearance of new, low-frequency bands corresponding to the M-O and M-N stretching vibrations, which directly confirm the formation of coordinate bonds. scirp.org

Table 1: Representative FTIR Spectral Data for Metal Complexes of 8-Hydroxyquinoline Derivatives

| Vibrational Mode | Free 8-HQ (cm⁻¹) | M(II)-8HQ Complex (cm⁻¹) | Assignment |

| ν(O-H) | ~3180 | Absent | Disappearance confirms deprotonation |

| ν(C=N) | ~1581 | Shifted | Indicates N-coordination |

| ν(C-O) | ~1300 | Shifted | Indicates O-coordination |

| ν(M-N) | - | ~560-590 | Formation of Metal-Nitrogen bond |

| ν(M-O) | - | ~480-500 | Formation of Metal-Oxygen bond |

Note: Data are representative values for 8-hydroxyquinoline (8-HQ) complexes and serve as an example of expected spectral features for this compound complexes. scirp.orgscirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ significantly from that of the free ligand. The absorption bands corresponding to the π→π* and n→π* electronic transitions of the quinoline ring system typically experience a bathochromic (red) or hypsochromic (blue) shift upon coordination with a metal ion. scispace.com These shifts are indicative of the perturbation of the ligand's electronic system due to the formation of coordinate bonds.

Table 2: Representative UV-Vis Absorption Maxima for 8-Hydroxyquinoline and its Co(II) and Ni(II) Complexes in DMSO

| Compound | λ_max (nm) |

| 8-Hydroxyquinoline (8-HQ) | 241 |

| Co(II)-8HQ Complex | 264, 371 |

| Ni(II)-8HQ Complex | 268, 366 |

Note: Data are from studies on unsubstituted 8-hydroxyquinoline and are illustrative of the changes expected upon complexation. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II) or Pd(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the ligand's protons and carbons are altered upon complexation due to changes in the electronic environment.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the complex, confirming the stoichiometry (metal-to-ligand ratio) of the compound.

Computational Studies on Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the metal-ligand interactions in complexes of this compound. These theoretical studies complement experimental data by providing a deeper understanding of the geometric and electronic structures of the complexes.

DFT calculations can be employed to:

Simulate Spectroscopic Data: Calculate vibrational frequencies (FTIR) and electronic transitions (UV-Vis), which can then be compared with experimental spectra to confirm structural assignments.

Analyze Electronic Properties: Investigate the nature of the metal-ligand bonds, charge distribution within the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding the reactivity and potential applications of the complexes.

Studies on similar substituted 8-hydroxyquinoline systems have successfully used DFT to demonstrate how substituents at different positions influence the coordination environment and stability of the resulting metal complexes.

Density Functional Theory (DFT) Calculations for Complex Stability and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules and materials. In the context of this compound, DFT calculations are instrumental in predicting the stability and three-dimensional arrangement of its metal complexes.

Theoretical Framework and Methodology

DFT calculations for metal complexes of this compound typically involve the selection of an appropriate functional and basis set to accurately model the system. Functionals such as B3LYP are commonly employed for their balance of accuracy and computational cost in predicting the geometric attributes of transition metal complexes researchgate.net. The process begins with the geometry optimization of the this compound ligand and the metal ion of interest. The ligand is then modeled coordinating with the metal center, and the geometry of the resulting complex is optimized to find its lowest energy conformation.

Key parameters derived from these calculations include:

Binding Energies: The energy released upon the formation of the metal-ligand bond, which is a direct indicator of the complex's stability. More negative binding energies suggest a more stable complex.

Bond Lengths and Angles: DFT provides precise measurements of the distances between the metal ion and the coordinating atoms of the this compound ligand (typically the nitrogen of the quinoline ring and the oxygen of the hydroxyl group), as well as the angles between these bonds. These parameters define the coordination geometry of the complex.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electronic transitions and reactivity of the complexes. The energy gap between HOMO and LUMO is also a measure of the complex's stability.

Research Findings on Complex Stability and Geometry

While specific DFT data for this compound complexes is not extensively published, studies on closely related 8-hydroxyquinoline derivatives provide a strong basis for predicting their behavior. For instance, research on iron(III) complexes with 7-substituted 8-hydroxyquinolines has shown that the nature of the substituent significantly influences the stability and geometry of the complex nih.gov. An electron-withdrawing group, such as the fluorine atom in this compound, is expected to affect the electron density on the coordinating atoms, thereby influencing the strength of the metal-ligand bonds.

DFT studies on mixed-ligand metal complexes involving 8-hydroxyquinoline have demonstrated that these complexes often adopt octahedral geometries mdpi.com. The stability of these complexes is indicated by their calculated negative total energy values, with more negative values suggesting greater stability mdpi.com.

Below are illustrative tables of predicted stability and geometric parameters for hypothetical 1:1 and 1:2 complexes of this compound with common divalent metal ions, based on trends observed in related compounds.

Table 1: Predicted Stability of Metal-7-Fluoroquinolin-8-ol Complexes (Illustrative) This table presents hypothetical, yet scientifically plausible, data based on general principles of coordination chemistry and DFT studies of similar compounds.

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Predicted Binding Energy (kcal/mol) | Predicted Overall Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | 1:1 | -25.5 | 12.8 |

| Cu(II) | 1:2 | -48.2 | 23.5 |

| Zn(II) | 1:1 | -22.1 | 11.5 |

| Zn(II) | 1:2 | -41.8 | 21.2 |

| Ni(II) | 1:1 | -23.7 | 12.1 |

| Ni(II) | 1:2 | -44.5 | 22.4 |

Table 2: Predicted Geometrical Parameters of a 1:2 Metal-7-Fluoroquinolin-8-ol Complex (Illustrative) This table presents hypothetical, yet scientifically plausible, data based on DFT studies of similar 8-hydroxyquinoline metal complexes.

| Metal Ion | Coordination Geometry | Metal-Oxygen Bond Length (Å) | Metal-Nitrogen Bond Length (Å) | O-M-N Bite Angle (°) |

|---|---|---|---|---|

| Cu(II) | Distorted Octahedral | 1.95 | 2.05 | 85.2 |

| Zn(II) | Tetrahedral | 2.01 | 2.10 | 83.5 |

| Ni(II) | Octahedral | 2.03 | 2.12 | 84.1 |

Molecular Dynamics Simulations of Metal-7-Fluoroquinolin-8-ol Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For metal-7-Fluoroquinolin-8-ol systems, MD simulations provide insights into the dynamic behavior of the complexes in a solvent environment, typically water, which is crucial for understanding their behavior in biological or environmental systems.

Theoretical Framework and Methodology

MD simulations of metal-7-Fluoroquinolin-8-ol complexes begin with the optimized geometry obtained from DFT calculations. The system is then placed in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over a set period.

Key aspects analyzed during MD simulations include:

Solvation Shell: The arrangement and dynamics of solvent molecules around the metal complex are analyzed through Radial Distribution Functions (RDFs). This helps to understand how the solvent interacts with and stabilizes the complex.

Ligand Exchange Dynamics: MD simulations can be used to study the process of ligand association and dissociation, providing insights into the kinetics of complex formation and breakdown.

Research Findings from Molecular Dynamics Simulations

While specific MD simulation studies on this compound are not widely available, research on other fluoroquinolone antibiotics, such as ciprofloxacin, provides a valuable model for what can be expected. MD simulations of ciprofloxacin in aqueous complexes with various metal cations have shown that the ionic potential of the metal cation is a key factor controlling the stability of the complex nih.gov. The hydration number of the metal ion in solution also determines its coordination number with the oxygen atoms of the ligand nih.gov. These simulations have been instrumental in understanding how fluoroquinolones interact with metal ions in complex environments nih.gov.

For a hypothetical MD simulation of a Cu(II)-7-Fluoroquinolin-8-ol complex in an aqueous solution, one would expect to observe a stable coordination of the copper ion by two this compound ligands. The simulation would likely show a well-defined first solvation shell of water molecules around the complex, with some water molecules potentially participating in the coordination sphere of the copper ion.

Table 3: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of a [Cu(this compound)₂] Complex in Water (Illustrative) This table presents hypothetical, yet scientifically plausible, data based on MD simulations of similar metal-fluoroquinolone complexes.

| Simulation Parameter | Predicted Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Average RMSD of Complex | 1.5 ± 0.3 Å |

| First Solvation Shell Radius (Cu-O_water) | 2.5 Å |

| Coordination Number of Water in First Solvation Shell | 2-4 |

| Ligand Residence Time | > 100 ns (stable complex) |

Biological Activities and Mechanistic Studies of 7 Fluoroquinolin 8 Ol Derivatives

Antimicrobial Activity Research

The antimicrobial properties of 7-Fluoroquinolin-8-ol derivatives are a cornerstone of their scientific interest. Research has primarily focused on their potent antibacterial and emerging antifungal activities, driven by unique mechanisms of action that differentiate them from many existing antimicrobial agents.

Inhibition of Bacterial DNA Replication Mechanisms (e.g., DNA Gyrase, Topoisomerase IV)

A primary mechanism by which fluoroquinolone derivatives, including those related to this compound, exert their antibacterial effect is through the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These type II topoisomerases are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. nih.gov

DNA gyrase, found in most bacteria, introduces negative supercoils into the DNA, a process vital for the initiation of replication. mdpi.comnih.gov Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA. This leads to a halt in DNA replication and ultimately results in bacterial cell death. nih.gov The core structure of quinolones is pivotal in their ability to inhibit topoisomerase II enzymes. nih.gov

Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication. researchgate.net In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones, while in Gram-negative bacteria, DNA gyrase is often the more sensitive target. The dual-targeting capability of these compounds contributes to their broad-spectrum antibacterial activity. researchgate.net

The following table summarizes the inhibitory action of select fluoroquinolone derivatives on these key bacterial enzymes.

| Derivative/Compound | Target Enzyme(s) | Observed Effect |

| Ciprofloxacin | DNA Gyrase, Topoisomerase IV | Potent inhibition of enzyme activity, leading to bactericidal effects. nih.gov |

| Nalidixic Acid | DNA Gyrase | Considered a foundational member of the quinolone class, primarily targeting DNA gyrase. nih.gov |

| 7-thiazoxime quinolones | DNA Gyrase | Designed to overcome quinolone resistance, showing effective inhibition. nih.gov |

Antifungal Activity Investigations

While traditionally known for their antibacterial properties, derivatives of quinolines, particularly 8-hydroxyquinolines, have demonstrated significant antifungal activity. nih.govnih.govsemanticscholar.org Research in this area has highlighted their potential to combat a range of fungal pathogens, including species of Candida and Aspergillus. nih.govresearchgate.net

One study reported a novel 8-hydroxyquinoline (B1678124) derivative, designated L14, which exhibited potent and broad-spectrum antifungal activity. nih.gov This compound was found to have better in vitro activity and lower cytotoxicity compared to the known antifungal agent clioquinol. nih.gov Furthermore, L14 demonstrated synergistic effects when combined with fluconazole, a conventional antifungal drug. nih.gov In animal models, L14 was effective in reducing the fungal burden and extending the survival of mice infected with Candida albicans. nih.gov

Investigations into the antifungal mechanisms of these compounds suggest they may interfere with fungal cell wall synthesis. Some fluoroquinolone derivatives have been found to have a synergistic effect with echinocandins, a class of antifungal drugs that inhibit β-glucan synthesis in the fungal cell wall. researchgate.netresearchgate.net

The following table presents data on the antifungal activity of specific quinoline (B57606) derivatives.

| Derivative/Compound | Fungal Species | Key Findings |

| L14 (8-hydroxyquinoline derivative) | Candida albicans | Potent in vitro and in vivo antifungal activity, synergistic with fluconazole. nih.gov |

| Clioquinol | Candida spp. | Antifungal activity, used as a comparator in studies of new derivatives. nih.govsemanticscholar.org |

| PH151 (8-hydroxyquinoline derivative) | Candida spp., Fusarium spp. | MIC values ranging from 1.0 to 16.0 µg/ml; synergistic with amphotericin B and voriconazole. nih.gov |

| NE-E07 (Fluoroquinolone derivative) | Aspergillus fumigatus | Synergistic effect with the antifungal drug caspofungin. researchgate.net |

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The antimicrobial potency of this compound and related quinolone derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing their efficacy and spectrum of activity. nih.govnih.govmsu.edu

Key structural features that govern antimicrobial effectiveness include:

The C7-substituent: The nature of the substituent at the C7 position significantly impacts potency, bioavailability, and physicochemical properties. Alkylated pyrrolidine or piperazine rings at this position can increase serum half-life and activity against Gram-positive bacteria. nih.govnih.gov

The C8-position: A halogen (such as fluorine or chlorine) at the C8 position can improve oral absorption and activity against anaerobic bacteria. nih.govnih.gov

The lipophilic character of the molecule is a critical factor influencing its antimicrobial activity. dtic.mil SAR studies have shown that modifications to the quinolone core can lead to changes in the antimicrobial spectrum, extending it beyond antibacterial to include antiviral and anticancer activities. nih.gov

Anticancer Activity Research

In addition to their antimicrobial effects, fluoroquinolone derivatives have garnered significant attention for their potential as anticancer agents. nih.govresearchgate.netekb.eg Their mechanisms of action in cancer cells are multifaceted, involving the modulation of key cellular processes and the inhibition of specific enzymes.

Modulation of Cell Cycle Progression and Apoptosis Induction

A prominent anticancer mechanism of fluoroquinolone derivatives is their ability to interfere with the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.netekb.eg

Several studies have demonstrated that these compounds can cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. For instance, certain ciprofloxacin derivatives have been shown to induce G2/M phase arrest in MCF-7 breast cancer cells. nih.gov

Furthermore, these derivatives can trigger apoptotic pathways. nih.govekb.eg This can occur through both intrinsic (mitochondrial) and extrinsic pathways. The induction of apoptosis is a critical goal of cancer chemotherapy, as it leads to the selective elimination of malignant cells. Ciprofloxacin, for example, has been reported to induce apoptosis in bladder and prostate cancer cells. ekb.eg

The following table summarizes the effects of select fluoroquinolone derivatives on cell cycle and apoptosis.

| Derivative/Compound | Cancer Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction |

| Ciprofloxacin derivative 97 | A549 (lung), HepG2 (liver) | G2/M phase arrest | Activated apoptotic pathway |

| Ciprofloxacin derivatives 54 and 63 | Various human cancer cell lines | G2/M phase arrest | Induction of intrinsic mitochondrial apoptosis pathway |

| Ciprofloxacin/quinoline derivatives 65, 66, and 70 | SR-leukaemia, UO-31 renal cell carcinoma | Cell cycle inhibition | Induction of apoptosis |

Inhibition of Specific Enzyme Targets (e.g., Matrix Metalloproteinases, MetAP-2, NMT)

The anticancer activity of this compound derivatives also stems from their ability to inhibit specific enzymes that are crucial for tumor growth, invasion, and metastasis. While the inhibition of topoisomerase II is a well-established mechanism, research has also explored their effects on other enzyme targets. nih.govresearchgate.netnih.gov

Although direct and extensive research specifically linking this compound derivatives to the inhibition of Matrix Metalloproteinases (MMPs), Methionine Aminopeptidase-2 (MetAP-2), and N-Myristoyltransferase (NMT) is not prominently detailed in the provided search context, the broader class of quinoline and quinolone derivatives has been investigated for a wide range of enzyme inhibitory activities. For instance, various quinoline derivatives have been studied as inhibitors of tyrosine kinases and lactate dehydrogenase A (LDHA). mdpi.com The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can be a mechanism for inhibiting metalloenzymes.

The anticancer mechanism of many fluoroquinolones is primarily attributed to their inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net This inhibition disrupts DNA replication and repair in cancer cells, leading to cytotoxic effects.

Antiproliferative, Anti-invasive, and Antiangiogenesis Effects

Derivatives of the quinoline scaffold have demonstrated significant potential as antiproliferative agents, interfering with cancer cell growth and survival through various mechanisms. Research into fluoroquinolone (FQ) derivatives, a class that includes this compound, has revealed their ability to inhibit eukaryotic topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govnih.gov This inhibition leads to the disruption of the cell cycle and can induce apoptosis (programmed cell death). nih.gov For instance, certain novel fluoroquinolone analogs have been shown to induce cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. news-medical.net

Beyond direct proliferation inhibition, these compounds also exhibit anti-invasive and antiangiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. mdpi.commdpi.com The inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key strategy in fighting cancer angiogenesis. mdpi.com Some quinoline-based derivatives have been developed as potent VEGFR-2 inhibitors, thereby blocking the signaling pathways that promote endothelial cell proliferation and migration, which are essential steps in angiogenesis. mdpi.com By disrupting these pathways, this compound derivatives can contribute to an anti-tumor environment by limiting the development of the vascular network required for tumor expansion.

Cytotoxicity Profiles Against Cancer Cell Lines

The cytotoxic potential of this compound and related fluoroquinolone derivatives has been evaluated against a variety of human cancer cell lines. These studies consistently demonstrate potent activity, often with greater efficacy than established chemotherapy agents. For example, a series of novel fluoroquinolone derivatives exhibited 4- to 12-fold greater cytotoxicity than Etoposide across a panel of cancer cell lines. news-medical.net

In studies focused on colorectal cancer, specific derivatives exerted excellent micro- to nano-molar antiproliferative activities against cell lines such as HT29, HCT116, and SW620, with potencies stronger than the reference drug cisplatin. nih.gov One of the most active compounds, designated 4a, showed an IC₅₀ value of 0.6 µM against HCT116 cells and a remarkable 0.16 µM against SW620 cells. nih.gov Other studies have reported significant growth inhibition of leukemia (SR) and renal cancer (UO-31) cell lines by ciprofloxacin-quinoline hybrids. nih.gov This broad-spectrum cytotoxicity highlights the therapeutic potential of this class of compounds in oncology. news-medical.net Importantly, many of these derivatives have shown selectivity, being more toxic to cancer cells than to normal cell lines, which is a crucial characteristic for potential anticancer drugs. news-medical.net

Cytotoxicity of Fluoroquinolone Derivatives Against Various Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|---|

| Compound 4a | HCT116 | Colorectal Cancer | 0.6 | Cisplatin |

| Compound 4a | SW620 | Colorectal Cancer | 0.16 | Cisplatin |

| Derivative 32 | MCF-7 | Breast Cancer | 4.3 | Ciprofloxacin |

| Derivative I | Cancer Cells (Mean) | Various | 9.06 | Etoposide |

| Compound 13 | MCF-7 | Breast Cancer | 8.8 ± 0.5 | Doxorubicin (B1662922) |

| Compound 14 | MCF-7 | Breast Cancer | ~9.0 | Doxorubicin |

Neuroprotective and Anti-Alzheimer's Disease Research

Metal Ionophore Activity and Modulation of Metal Homeostasis

A central aspect of Alzheimer's disease (AD) pathology is the dysregulation of metal ions, particularly zinc, copper, and iron, which are involved in the aggregation and stabilization of amyloid-beta (Aβ) plaques. nih.govnih.gov The "metal hypothesis" of AD has spurred the development of therapeutic agents that can modulate and redistribute these metal ions within the brain. nih.gov this compound and other fluorinated 8-hydroxyquinoline derivatives function as metal ionophores—molecules that can transport metal ions across cellular membranes. nih.govnih.gov

These compounds act as chelating agents that can dissolve Aβ deposits by preventing the interaction between metals and the Aβ peptide. nih.govnih.gov By promoting the cellular uptake of zinc and copper, these ionophores can initiate protective cell signaling pathways that lead to the degradation of Aβ and prevent its associated toxicity. nih.gov Strategic fluorination of 8-hydroxyquinoline drugs like clioquinol and PBT2 has led to the identification of promising chemical entities with exceptional metal ionophore capabilities. nih.gov For instance, specific derivatives have been shown to cause a 6- to 40-fold increase in copper uptake and a greater than 2-fold increase in zinc uptake in cells. nih.gov This ability to restore metal homeostasis is a key mechanism behind their neuroprotective effects.

Inhibition of Amyloid-β Aggregation

The aggregation of the amyloid-beta peptide is a primary event in the cascade leading to neurodegeneration in Alzheimer's disease. mdpi.com Soluble oligomeric forms of Aβ are considered particularly neurotoxic. nih.gov Derivatives of 8-hydroxyquinoline, including fluorinated analogs, have been identified as effective inhibitors of Aβ oligomer formation and aggregation. nih.govnih.gov

These compounds can directly interfere with the self-assembly process of Aβ peptides. semanticscholar.org Studies have shown that their inhibitory effects on oligomer formation in vitro are not necessarily dependent on their metal-chelating activity. nih.gov Crosslinking studies suggest that compounds like clioquinol act at the early stage of trimer formation. nih.gov Several novel hybrid 8-hydroxyquinoline-indole derivatives have demonstrated potent inhibition of self-induced Aβ aggregation, with some compounds showing significantly greater efficacy than the reference drug clioquinol. researchgate.net Similarly, other multitargeted 8-hydroxyquinoline derivatives have been developed that effectively inhibit both self-induced and metal-induced Aβ aggregation. nih.gov

Inhibition of Zinc-Induced Aβ Oligomerization by Fluorinated 8-Hydroxyquinoline Derivatives

| Compound Series | EC₅₀ (µM) |

|---|---|

| Fluorinated CQ analogues (12–14) | 2.3–5.2 |

| Compounds 15–17 | < ~5 |

| PBT2 derivatives (23, 24, 28-30) | 2.0–4.5 |

| Compound 5b | 5.64 |

| Compound 18f | 1.08 |

Other Biological Activities

Anti-inflammatory Mechanisms

The quinoline scaffold is present in numerous biologically active drugs and has been associated with anti-inflammatory properties. researchgate.net Inflammation is a key component of many diseases, including cancer and neurodegenerative disorders. The anti-inflammatory effects of quinoline derivatives may be linked to their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory molecules. researchgate.net For example, related flavonoid compounds have been shown to exert anti-inflammatory effects by inhibiting the STAT3 pathway and reducing the generation of reactive oxygen species (ROS). nih.govmdpi.com This leads to the transcriptional repression of numerous inflammatory cytokines and their receptors. nih.govmdpi.com Indole derivatives, which are structurally related to quinolines, also possess documented anti-inflammatory effects. researchgate.net While the precise anti-inflammatory mechanisms of this compound are still under investigation, its structural basis suggests a potential to interfere with key inflammatory signaling cascades.

Antiviral and Anti-HIV Research

The 8-hydroxyquinoline scaffold and its derivatives have been a significant area of investigation in the search for novel antiviral agents, including those effective against the Human Immunodeficiency Virus (HIV). Research has demonstrated that modifications to the quinoline ring system, such as the introduction of a fluorine atom at the C-7 position, can influence the biological activity of these compounds.

Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline structure have been studied as potential anti-HIV compounds. mdpi.comnih.gov These derivatives have shown anti-HIV activity in infected cells at submicromolar concentrations. mdpi.comnih.gov The mechanism of action for some quinoline-based compounds is believed to involve the inhibition of key viral enzymes. For instance, many quinoline-containing HIV integrase inhibitors are designed as analogues of diketo acids. mdpi.com HIV integrase is a crucial enzyme that facilitates the integration of a DNA copy of the viral RNA genome into the host cell's genome. mdpi.com

Studies on related fluoroquinolone structures, such as Enoxacin, which contains a 6-fluoro substituent, have shown a potent repressive effect on HIV-1 replication. mdpi.com This effect may be partially explained by the downregulation of host factors that are essential for virus replication. mdpi.com Specifically, fluoroquinolones might be capable of directly binding to RNA structures, such as the HIV-1 Tat RNA hairpin. mdpi.com

Further research into styrylquinoline derivatives has also yielded promising results. N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives were designed and synthesized to act as HIV-1 integrase inhibitors. nih.gov In these studies, it was noted that a free hydroxyl group on the styrylquinolin-7-yl-benzenesulfonamide structure is essential for inhibitory activity against HIV integrase. nih.gov Additionally, the presence of an electron-withdrawing group, such as a nitro group, at the para-position of the benzenesulfonamide component appeared to enhance inhibitory activity. nih.gov

| Compound Class | Specific Derivative Example | Target | Key Findings | Source |

|---|---|---|---|---|

| 7-Hydrazino-8-hydroxyquinoline Hydrazones | Aromatic hydrazones with various substituents | HIV (general), potentially Ku70 | Display anti-HIV activity in infected cells at submicromolar concentrations. | mdpi.comnih.gov |

| Fluoroquinolones | Enoxacin | HIV-1 Replication | Strong reduction of HIV-1 viral titers (p24 levels) by at least three-fold to 78-fold. | mdpi.com |

| Styrylquinolin-7-yl-benzenesulfonamides | Compound IIIi (with nitro group) | HIV Integrase (IN) | Exhibited a 96.7% inhibitory rate against HIV IN. | nih.gov |

Antimalarial Studies

Quinoline derivatives have historically been the cornerstone of antimalarial chemotherapy, with compounds like chloroquine and mefloquine being widely used. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and more effective quinoline-based antimalarials. nih.gov Modifications of the quinoline core, including substitutions at the 7-position, are a key strategy in this effort. researchgate.netmdpi.com

The introduction of a halogen, such as chlorine at the C-7 position (as seen in chloroquine), is a well-established feature that contributes to antimalarial activity. nih.gov Research has extended to other halogenated derivatives and modifications to develop compounds active against resistant parasites. For example, novel chloroquine derivatives, SKM13 and SKM14, which feature modified side chains, have demonstrated enhanced antimalarial activity against chloroquine-resistant P. falciparum. nih.govresearchgate.net In an in vivo mouse model, one such derivative, SKM13, completely inhibited the growth of Plasmodium berghei and significantly increased survival rates. nih.govresearchgate.net

Investigations into other quinoline structures have also shown promise. A series of 2,8-bis-(trifluoromethyl)quinoline derivatives, which are structurally simpler than mefloquine, have been synthesized and tested. nih.gov The most active compound in this series showed an IC₅₀ of 0.083 µM, making it three times more potent than chloroquine in the tested assay. nih.gov

Structure-activity relationship studies on 7-chloroquinoline derivatives have further elucidated the requirements for potent antimalarial action. A study of twenty-seven 7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) derivatives and nine 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) derivatives found that many possessed antimalarial activity, with several showing inhibitory activity below 10 µM. The most active derivatives, CQPA-26 and CQPPM-9, displayed IC₅₀ values of 1.29 µM and 1.42 µM, respectively. These findings underscore the importance of the 7-substituted quinoline scaffold in the design of new antimalarial agents.

| Compound Class | Specific Derivative Example | Target Strain | IC₅₀ Value | Source |

|---|---|---|---|---|

| 2,8-bis-(trifluoromethyl)quinoline | Compound 129 | P. falciparum | 0.083 µM | nih.gov |

| Chloroquine Derivative | SKM13 | CQ-resistant P. falciparum | Reported as 1.28-fold more effective than Chloroquine | nih.govresearchgate.net |

| 7-chloroquinolin-4-yl piperazine-1-yl acetamide | CQPA-26 | P. falciparum NF54 | 1.29 µM | |

| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone | CQPPM-9 | P. falciparum NF54 | 1.42 µM |

Advanced Spectroscopic and Computational Research Methodologies

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of 7-Fluoroquinolin-8-ol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound, the protons on the quinoline (B57606) ring system exhibit distinct chemical shifts (δ) due to the influence of the nitrogen atom, the hydroxyl group, and the electron-withdrawing fluorine atom. Aromatic protons typically resonate in the δ 7.0-9.0 ppm range. oregonstate.edu The presence of the electronegative fluorine atom at the C7 position is expected to deshield adjacent protons, causing their signals to appear further downfield. oregonstate.edu For the parent compound, 8-hydroxyquinoline (B1678124), protons on the pyridine (B92270) ring (positions 2, 3, 4) and the benzene (B151609) ring (positions 5, 6, 7) show characteristic signals and coupling patterns that allow for their unambiguous assignment. chemicalbook.com The introduction of fluorine at C7 simplifies the pattern in that region while introducing fluorine-proton coupling (J-coupling), which further confirms the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show nine distinct signals corresponding to each carbon in the quinoline core. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.edu Carbons in the aromatic system typically appear between δ 120-170 ppm. oregonstate.edu The carbon atom bonded to the fluorine (C7) will show a large one-bond carbon-fluorine coupling constant (¹J_CF) and a significant downfield shift due to fluorine's high electronegativity. researchgate.net Similarly, the carbon bonded to the hydroxyl group (C8) will also be shifted downfield. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| Aromatic Protons (C-H) | 7.0 - 8.8 | Heterocyclic ring, -OH group, -F substituent |

| Hydroxyl Proton (O-H) | 8.0 - 9.5 (variable) | Hydrogen bonding, solvent effects |

| Aromatic Carbons (C-H) | 110 - 140 | Ring currents, substituent effects |

| Carbon bonded to N (C2, C8a) | 140 - 150 | Electronegativity of Nitrogen |

| Carbon bonded to O (C8) | 150 - 160 | Electronegativity of Oxygen |

| Carbon bonded to F (C7) | 155 - 165 (with large ¹J_CF) | High electronegativity of Fluorine |

Note: These are estimated values based on known substituent effects on quinoline systems. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the exact molecular weight of this compound and to study its fragmentation patterns, which can provide structural confirmation. The molecular formula is C₉H₆FNO, giving it a monoisotopic mass of approximately 163.04 Da.

In a typical mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺•). neu.edu.tr For this compound, this peak would be observed at m/z ≈ 163. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. neu.edu.tr

The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for aromatic and fluorinated compounds include:

Loss of CO: A characteristic fragmentation for phenols and related compounds, leading to a fragment at M-28 (m/z 135).

Loss of HF: Fluorinated aromatic compounds can lose a neutral hydrogen fluoride (B91410) molecule, resulting in a fragment at M-20 (m/z 143). whitman.edu

Loss of F•: Cleavage of the C-F bond can lead to the loss of a fluorine radical, giving a fragment at M-19 (m/z 144). whitman.edu

Ring Fragmentation: The stable quinoline ring can break apart, yielding smaller characteristic ions.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Description |

| 163 | [M]⁺• | Molecular Ion |

| 144 | [M - F]⁺ | Loss of a fluorine radical |

| 143 | [M - HF]⁺• | Loss of a neutral hydrogen fluoride molecule |

| 135 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound, a conjugated aromatic system, is characterized by absorptions arising from π → π* and n → π* electronic transitions. utoronto.ca

The parent 8-hydroxyquinoline molecule shows characteristic absorption bands, and the fluorinated derivative is expected to have a similar profile, with potential shifts in the absorption maxima (λ_max). researchgate.netnist.gov

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems like the quinoline ring and result in strong absorption bands, typically in the 250-350 nm range. masterorganicchemistry.com

n → π Transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or oxygen atoms, to an antibonding π* orbital. These transitions are lower in energy and have weaker absorption intensity compared to π → π* transitions. masterorganicchemistry.com

The solvent can influence the position of these absorption bands. Extending conjugation or adding certain substituents can cause a bathochromic shift (to longer wavelengths). utoronto.ca

IR and FTIR spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

Based on studies of 8-hydroxyquinoline and its halogenated derivatives, the following vibrational modes are expected: researchgate.net

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, often broadened due to hydrogen bonding. researchgate.net

Aromatic C-H Stretch: Weak to medium absorptions typically appear just above 3000 cm⁻¹.

Aromatic C=C and C=N Stretch: A series of medium to strong bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring system.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is expected for the phenolic C-O bond.

C-F Stretch: A strong, characteristic absorption in the 1000-1250 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

The region below 1500 cm⁻¹ is known as the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole. msu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| Stretching | O-H (hydroxyl) | 3200 - 3600 | Strong, Broad |

| Stretching | Aromatic C-H | 3000 - 3100 | Medium |

| Stretching | Aromatic C=C / C=N | 1450 - 1650 | Medium to Strong |

| Stretching | C-O (phenol) | 1200 - 1300 | Strong |

| Stretching | C-F | 1000 - 1250 | Strong |

| Bending | Aromatic C-H (out-of-plane) | 750 - 900 | Strong |

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties. mdpi.com this compound is expected to be fluorescent, with its emission properties being highly sensitive to its environment. The fluorescence of 8-HQ derivatives is often weak in many solvents due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. researchgate.net This process provides a non-radiative decay pathway, quenching fluorescence.

Upon chelation with a metal ion, the hydroxyl proton is replaced, inhibiting the ESIPT process. mdpi.comresearchgate.net This blockage of the quenching pathway leads to a significant enhancement of fluorescence, a phenomenon often described as "turn-on" fluorescence. This property is the basis for the widespread use of 8-HQ derivatives as fluorescent sensors. The excitation and emission wavelengths are dependent on the solvent polarity and the specific substituents on the quinoline ring. mdpi.com

The unique spectroscopic properties of this compound, particularly its fluorescence, make it a valuable tool for research in biological systems. Advanced spectroscopic techniques are employed to leverage these properties for detection and imaging.

The "turn-on" fluorescence behavior of 8-hydroxyquinoline derivatives upon binding to metal ions is widely exploited to create chemosensors for detecting and quantifying biologically important metal ions such as Zn²⁺, Al³⁺, and Cd²⁺. nih.govjst.go.jp By monitoring changes in fluorescence intensity or wavelength, researchers can determine the concentration of these ions in complex biological media, including inside living cells. mdpi.comsemanticscholar.org

Fluorescence microscopy is a key technique used for bioimaging applications. This compound, or similar derivatives, can be introduced into cells or tissues. Its ability to bind to specific metal ions and subsequently fluoresce allows for the visualization of the distribution and concentration of these ions within cellular compartments. bohrium.com This provides critical insights into cellular metabolism, signaling pathways, and the role of metal ion dysregulation in various diseases. semanticscholar.orgnih.gov

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into molecular behavior that complement experimental studies. For this compound and its derivatives, computational approaches are pivotal in elucidating their potential as therapeutic agents and understanding their electronic properties. These methods allow for the simulation of molecular interactions and the calculation of quantum mechanical properties, offering a detailed view of the compound's structure-activity relationships at the atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or a nucleic acid. The primary goal of molecular docking is to identify the most likely binding mode of a ligand and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

The process involves computationally placing the ligand into the binding site of the target receptor in a multitude of positions and orientations. A scoring function is then used to evaluate the energetic favorability of each pose, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The results of molecular docking simulations can guide the design of new derivatives with improved potency and selectivity.

For quinoline derivatives, including those with fluoro substitutions, molecular docking studies have been instrumental in identifying potential biological targets. For instance, various fluoroquinolone compounds have been docked against enzymes like E. coli DNA Gyrase B and human topoisomerase IIα to explore their antibacterial and anticancer potentials. researchgate.net These studies help in understanding the crucial amino acid residues involved in the binding and the specific interactions that contribute to the inhibitory activity.

A hypothetical molecular docking study of this compound against a target protein might reveal key interactions. The 8-hydroxyl group and the quinoline nitrogen are potential sites for hydrogen bonding with amino acid residues in the active site of a receptor. The fluorine atom at the 7-position can modulate the electronic properties of the aromatic ring system and may participate in halogen bonding or other non-covalent interactions, potentially enhancing binding affinity.

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical docking scores and interacting residues for this compound with a generic protein kinase target.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | Protein Kinase XYZ | -8.5 | LYS-78, GLU-95 | Hydrogen Bond |

| This compound | Protein Kinase XYZ | -8.5 | PHE-150 | Pi-Pi Stacking |

| 8-Hydroxyquinoline | Protein Kinase XYZ | -7.2 | LYS-78 | Hydrogen Bond |

This table is illustrative and based on typical results from molecular docking studies on similar compounds.

Quantum Chemical Calculations (e.g., TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to study the excited-state properties of molecules, such as their electronic absorption and emission spectra.

For this compound, DFT calculations can provide valuable information about its molecular geometry, orbital energies, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies of electronic transitions from the ground state to various excited states. This theoretical spectrum can then be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions involved. These calculations can also shed light on how substitutions, such as the fluorine atom, influence the electronic properties and photophysical behavior of the quinoline scaffold.

Below is an interactive table summarizing hypothetical data from a DFT and TD-DFT study of this compound.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

| First Excitation Energy (TD-DFT) | 3.5 eV | Corresponds to the main absorption band in the UV-Vis spectrum |

| Predicted λmax | 354 nm | Wavelength of maximum absorption |

This table is illustrative and based on typical results from quantum chemical calculations on similar aromatic compounds.

Through the synergistic use of molecular docking and quantum chemical calculations, researchers can build a comprehensive understanding of the biological activity and physicochemical properties of this compound, guiding further experimental investigations and the development of novel applications.

Preclinical and Translational Research Investigations

In Vitro Assays for Biological Potency and Selectivity

In vitro assays are fundamental in the preclinical evaluation of new chemical entities, providing crucial data on their biological activity before advancing to more complex studies. For compounds like 7-Fluoroquinolin-8-ol and its derivatives, these assays are designed to quantify their binding affinity (potency) and specificity (selectivity) for a particular biological target. Potency is often determined by measuring the concentration of the compound required to achieve a certain level of binding or inhibition, commonly expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

The development of imaging agents for neurodegenerative diseases, for instance, is often based on modifying existing compounds known to bind to pathological protein aggregates. nih.gov The process frequently begins with histological dyes, like Thioflavin-T, which are known to bind to amyloid plaques and tangles in postmortem tissue. nih.gov Derivatives are then synthesized and screened in vitro to identify candidates with high affinity for targets such as β-amyloid (Aβ) fibrils or tau aggregates. nih.govnih.gov An ideal candidate will exhibit high potency for its intended target while showing minimal affinity for other proteins or receptors in the brain to avoid off-target effects and ensure a clear imaging signal. While specific potency data for this compound is not detailed in the provided context, the evaluation process for its derivatives would follow these established principles.

Table 1: Key Parameters in In Vitro Potency and Selectivity Assays

| Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | Measures the functional strength (potency) of an inhibitor. A lower IC50 value indicates higher potency. |

| Ki | The inhibition constant; represents the binding affinity of the inhibitor to the target. | A more absolute measure of binding affinity than IC50. Lower Ki values signify stronger binding. |

| Selectivity | The ratio of a compound's binding affinity for its intended target versus its affinity for other off-targets. | High selectivity is crucial for minimizing side effects and ensuring that the biological or imaging effect is due to interaction with the desired target. |

Cellular Uptake and Distribution Studies

For a compound to be effective, either as a therapeutic or an imaging agent, it must be able to cross the cell membrane and reach its intracellular target. Cellular uptake and distribution studies are performed to understand these characteristics. The efficiency of cellular uptake can be concentration-, time-, and temperature-dependent. nih.gov The process can occur through various mechanisms, including passive diffusion, facilitated diffusion, or active transport processes like endocytosis. nih.gov

The intracellular distribution is also a critical factor. An ideal compound should not only enter the cell but also reach the specific subcellular compartment where its target resides, such as the cytoplasm, nucleus, or mitochondria. researchgate.net Uneven distribution or sequestration within organelles where the target is not present can limit the compound's efficacy. researchgate.net For brain imaging agents, the ability to cross the blood-brain barrier is a prerequisite, followed by efficient uptake into neuronal and glial cells. Techniques like fluorescence microscopy are often used to visualize the intracellular localization of compounds. researchgate.net While the specific mechanisms for this compound are not detailed, its evaluation would involve assessing its ability to penetrate cells and distribute appropriately to engage its target.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro and cellular data, compounds are advanced to in vivo studies using animal models to assess their efficacy in a living organism. mdpi.com These models, often genetically modified mice or rats that mimic aspects of human diseases, are indispensable for evaluating the potential of a new compound under physiological conditions. mdpi.com

In the context of neurodegenerative diseases, transgenic mouse models that develop hallmark pathologies like amyloid plaques are commonly used. rsc.org A radiolabeled derivative of this compound, [¹⁸F]2-fluoroquinolin-8-ol (also known as [¹⁸F]CABS13), was tested in double transgenic mouse models of Alzheimer's disease. rsc.org The study utilized Positron Emission Tomography-Computed Tomography (PET-CT) imaging to evaluate the tracer's performance. The results showed that [¹⁸F]CABS13 holds "excellent promise" for imaging Alzheimer's disease, demonstrating its in vivo efficacy as a potential diagnostic imaging agent. rsc.org

Table 2: Summary of In Vivo Efficacy Findings for [¹⁸F]2-fluoroquinolin-8-ol

| Parameter | Animal Model | Method | Outcome | Source |

|---|

| Efficacy | Double transgenic mice (Alzheimer's model) | PET-CT Imaging | Showed excellent promise for imaging Alzheimer's disease pathology. | rsc.org |

Positron Emission Tomography (PET) Imaging Applications

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes and molecular targets in the body. mdpi.com Its application in neurology has been transformative, particularly for the early detection and study of neurodegenerative disorders like Alzheimer's disease. nih.govfrontiersin.org The utility of PET is highly dependent on the development of specific radiotracers that bind to targets of interest. mdpi.com

The development of a PET radiotracer involves chemically modifying a molecule to incorporate a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). The synthesis must be efficient, producing the final product with high purity and specific activity in a short amount of time due to the radioisotope's short half-life.

A derivative, [¹⁸F]2-fluoroquinolin-8-ol ([¹⁸F]CABS13), was successfully synthesized for use as a PET radiotracer. rsc.org The synthesis involved reacting benzyloxy-2-chloroquinoline with Fluorine-18 labeled potassium cryptand fluoride (B91410), which was then followed by catalytic hydrogenation to yield the final product. rsc.org This radiosynthesis was notable for its favorable characteristics, which are essential for clinical translation. rsc.org

Table 3: Radiosynthesis Profile of [¹⁸F]2-fluoroquinolin-8-ol ([¹⁸F]CABS13)

| Parameter | Reported Value | Significance |

|---|---|---|

| Radiochemical Yield | 30% (uncorrected) | A high yield ensures that a sufficient amount of the radiotracer is produced for imaging studies from a single synthesis run. |

| Specific Activity | >1 Ci/µmol | High specific activity is crucial to ensure that the injected mass is low, avoiding pharmacological effects and saturation of the target. |

| Radiochemical Purity | >99% | High purity is required to guarantee that the imaging signal originates from the intended tracer and not from radioactive impurities. |

| Synthesis Time | ~70 minutes | A rapid synthesis is necessary due to the short half-life of Fluorine-18 (approx. 110 minutes). |

The primary goal of developing PET radiotracers for neuropathologies is to enable the early and accurate diagnosis of diseases like Alzheimer's. frontiersin.org These tracers are designed to bind to specific pathological hallmarks, such as the β-amyloid plaques and neurofibrillary tangles (composed of hyperphosphorylated tau protein) that characterize Alzheimer's disease. nih.govfrontiersin.org

The use of [¹⁸F]2-fluoroquinolin-8-ol ([¹⁸F]CABS13) in transgenic mouse models of Alzheimer's disease represents a direct application in this field. rsc.org By visualizing the tracer's accumulation in the brain via PET imaging, researchers can map the distribution and density of the pathological targets it binds to. This provides a window into the disease process in a living animal, which is critical for understanding disease progression and for testing the efficacy of potential therapies. rsc.org The promising results from these preclinical studies suggest that derivatives of this compound could become valuable tools for the clinical imaging of Alzheimer's disease and potentially other neuropathologies. rsc.org

Future Research Directions and Therapeutic Potential

Rational Design of Novel 7-Fluoroquinolin-8-ol Analogs

The rational design of new chemical entities is a foundational aspect of modern drug discovery, aiming to optimize therapeutic efficacy while minimizing off-target effects. For this compound, this involves the strategic modification of its core structure to enhance interactions with biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical modifications influence biological activity. nih.govacs.orgacs.org

Key modifications to the this compound scaffold could include: